molecular formula C6H12N2 B13327496 2,5-Diazabicyclo[4.2.0]octane

2,5-Diazabicyclo[4.2.0]octane

Cat. No.: B13327496
M. Wt: 112.17 g/mol
InChI Key: YHUBPQNUZGPHRQ-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[4.2.0]octane is a diazabicyclic scaffold of significant interest in medicinal chemistry and drug discovery. Recent scientific literature highlights its application as a core structure in novel GLP-1 receptor (GLP-1R) modulators, which are being investigated for the treatment of cardiovascular and metabolic diseases, particularly type 2 diabetes . The rigid bicyclic framework provides a versatile template for designing potent and selective therapeutic agents. This compound serves as a critical intermediate and building block for further chemical functionalization. Researchers can utilize this high-purity compound to develop and synthesize new chemical entities, study structure-activity relationships (SAR), and explore new mechanisms of action. The product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2,5-diazabicyclo[4.2.0]octane

InChI

InChI=1S/C6H12N2/c1-2-6-5(1)7-3-4-8-6/h5-8H,1-4H2

InChI Key

YHUBPQNUZGPHRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1NCCN2

Origin of Product

United States

Synthetic Methodologies for 2,5 Diazabicyclo 4.2.0 Octane and Its Advanced Derivatives

Strategies for the Formation of the Bicyclo[4.2.0]octane Core

The construction of the fused ring system of 2,5-diazabicyclo[4.2.0]octane can be achieved through several distinct synthetic strategies. These methods focus on efficiently assembling the cyclobutane (B1203170) and piperazine (B1678402) rings that constitute the bicyclic framework.

A primary and well-established method for synthesizing the this compound core involves the cyclization of linear diamine precursors. One common approach is the reaction of 1,4-diaminobutane derivatives with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid. smolecule.com This reaction proceeds via an intramolecular cyclization, where the acid facilitates dehydration and subsequent ring closure to form the bicyclic structure. smolecule.com While this method can be efficient, achieving stereochemical control often presents a significant challenge. smolecule.com

Another classical route involves the reduction of a pre-formed diketopiperazine intermediate, specifically this compound-3,6-dione. smolecule.com This reduction is typically accomplished using a powerful reducing agent like lithium aluminium hydride (LAH) in a solvent such as tetrahydrofuran (THF). smolecule.com This two-step process, while effective for laboratory-scale synthesis, is less suitable for industrial applications due to the use of hazardous reagents and the generation of significant chemical waste. smolecule.com

MethodStarting MaterialsReagents/ConditionsYield (%)Limitations
Acid-Catalyzed Cyclization1,4-Diaminobutane, FormaldehydeHCl, 80–100°C45–60Poor stereoselectivity smolecule.com
LAH Reduction of DiketopiperazineThis compound-3,6-dioneLAH, THF, reflux50–70Hazardous reagents, scalability issues smolecule.com

Multistep sequences provide a versatile platform for constructing the bicyclic framework, often allowing for greater control over substitution and stereochemistry. These routes can involve the sequential formation of the individual rings. For instance, the synthesis can begin with the construction of a substituted piperazine ring, which is then elaborated with a side chain suitable for a subsequent cyclization to form the fused cyclobutane ring.

One such approach involves a modified Dieckmann condensation of a piperazine derivative. researchgate.net This strategy has been successfully applied to the synthesis of related diazabicyclo systems, highlighting its potential for constructing the [4.2.0] scaffold. researchgate.net Another example is the conversion of vinyl- or allyl-substituted azetidin-2-ones into corresponding imines, which can then undergo further reactions to form the fused this compound ring system.

Photochemical [2+2] cycloaddition is a powerful and increasingly utilized method for forming the cyclobutane ring of the bicyclo[4.2.0]octane core. acs.org This approach involves the light-induced reaction of two olefin units to form a four-membered ring. acs.org The reaction can be performed intramolecularly on a substrate containing two tethered double bonds or intermolecularly between two separate alkene molecules.

Recent advancements have focused on visible-light-mediated photoredox catalysis, which allows these cycloadditions to proceed under mild conditions. smolecule.comgoogle.com For example, ruthenium or copper(I) photocatalysts can be used to facilitate the [2+2] cycloaddition of substrates like electron-rich styrenes or 1,4-dihydropyridines with alkenes. smolecule.comgoogle.comrsc.org These methods offer high efficiency and stereoselectivity, providing access to polysubstituted 2-azabicyclo[4.2.0]octane compounds. google.comrsc.org The mechanism often proceeds through a stepwise pathway involving diradical intermediates, which contrasts with concerted thermal cycloadditions. smolecule.com This photochemical strategy has been instrumental in the total synthesis of complex natural products like kingianins, which feature the bicyclo[4.2.0]octane core. researchgate.net

Photochemical ApproachSubstratesCatalyst/ConditionsKey Features
Visible Light Photoredox Catalysis1,4-Dihydropyridines and AlkenesPhotosensitizer catalyst, visible lightHigh efficiency, high regio- and stereoselectivity, mild conditions google.com
Cu(I) Catalysis1,6-Heptadienes (for related systems)CuOTf, λ = 254 nmMediates concerted cycloaddition acs.org
Direct/Sensitized IrradiationBridged bicyclooctenonesTriplet sensitizer or direct irradiationStereoselective formation of bicyclo[4.2.0]octanes nih.gov

Enantioselective Synthesis of Chiral this compound Stereoisomers

The biological activity of this compound derivatives is often dependent on their specific stereochemistry. Therefore, the development of enantioselective synthetic methods to produce single, chirally pure stereoisomers is of paramount importance.

Achieving control over the absolute configuration at the chiral centers of the this compound core is a key synthetic challenge. Strategies to address this include the use of chiral starting materials, chiral catalysts, and the resolution of racemic mixtures.

One effective method for obtaining enantiomerically enriched products is to employ a chiral starting material. For instance, the photochemical addition of acrylonitrile to a chiral 1,4-dihydropyridine has been shown to produce chiral azabicyclo[4.2.0]octanes with a notable enantiomeric excess. rsc.org Similarly, enantioselective variants of the photochemical [2+2] cycloaddition have been developed, providing access to optically active bicyclo[4.2.0]octanes. smolecule.com

For related diazabicyclo systems, resolution of a racemic mixture using a chiral amine to form diastereomeric salts has proven successful. rsc.org This classical technique allows for the separation of enantiomers, after which the absolute configuration can be determined. The synthesis of specific stereoisomers such as (1R,6S)- and (1R,6R)-2,5-diazabicyclo[4.2.0]octane derivatives is documented, although traditional cyclization methods often exhibit poor stereoselectivity, necessitating more advanced asymmetric approaches or purification techniques to isolate the desired isomer. smolecule.comsmolecule.com

Selective Functionalization and Derivatization Techniques

Once the this compound core is synthesized, selective functionalization of the scaffold is crucial for modulating its biological properties. The nitrogen atoms of the piperazine ring are common sites for derivatization, allowing for the introduction of a wide range of substituents.

In the development of GLP-1 receptor modulators, the core is often functionalized at one of the nitrogen atoms with various aryl, heteroaryl, and alkyl groups. nih.govgoogle.com For example, patent literature describes the synthesis of a series of novel 2,5-diazabicyclo[4.2.0]octanes where substituents are systematically varied to optimize receptor binding and pharmacological activity. nih.govblumberginstitute.org These modifications can include the attachment of complex side chains containing groups such as oxetanyl, cyclopropyl, and substituted phenyl rings. google.com

Further functionalization can also be performed on the cyclobutane portion of the molecule. For example, reactions such as dechlorination using activated zinc or Wittig olefination can be used to introduce further diversity into the carbon skeleton, leading to a wider range of analogues for biological screening. acgpubs.org

Introduction and Removal of Protective Groups (e.g., tert-Butoxycarbonyl (Boc))

In the multistep synthesis of complex this compound derivatives, the protection of one or both nitrogen atoms is a fundamental strategy. This prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionalities within this scaffold due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

The introduction of the Boc group is typically achieved by treating the diazabicyclo[4.2.0]octane core with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. This reaction converts the nucleophilic secondary amines into less reactive carbamates.

Conversely, the removal of the Boc group (deprotection) is accomplished by exposing the protected compound to acid. A common method involves using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent. For instance, in the synthesis of a specific (1R,6S)-2,5-diazabicyclo[4.2.0]octane derivative, the di-Boc protected intermediate was deprotected using p-toluenesulfonic acid (pTsOH) in tetrahydrofuran (THF) at 60°C. google.com This acidic hydrolysis cleaves the carbamate, regenerating the free amine and releasing isobutene and carbon dioxide.

The strategic use of Boc and other protecting groups allows for orthogonal protection schemes, where different protecting groups can be removed selectively without affecting others, enabling complex, regioselective modifications.

Table 1: Conditions for Boc-Protection and Deprotection
ProcessCommon ReagentsTypical SolventsKey Considerations
Introduction (Protection) Di-tert-butyl dicarbonate ((Boc)₂O)Tetrahydrofuran (THF), Dichloromethane (DCM)A base (e.g., triethylamine, NaOH) is often added to neutralize the acidic byproduct.
Removal (Deprotection) Trifluoroacetic acid (TFA), Hydrogen Chloride (HCl), p-Toluenesulfonic acid (pTsOH) google.comDichloromethane (DCM), Dioxane, Tetrahydrofuran (THF) google.comThe reaction is acid-catalyzed and proceeds via a stable tert-butyl cation intermediate.

Regioselective and Stereoselective Functionalization of Ring Positions

The functionalization of the this compound ring with specific substituents in a controlled manner is essential for creating advanced derivatives with desired properties.

Regioselectivity in this context primarily refers to the selective functionalization of one of the two nitrogen atoms (N2 or N5). This is typically achieved by employing a mono-protected intermediate. For example, if one nitrogen atom is protected with a Boc group, the remaining unprotected nitrogen is free to react with an electrophile (e.g., an alkyl halide or acyl chloride). Subsequently, the Boc group can be removed, and the second nitrogen atom can be functionalized with a different group, leading to a di-substituted derivative with distinct functionalities at the N2 and N5 positions. Patent literature describes the synthesis of complex derivatives where stereoisomers are separated using conventional techniques or are prepared directly via stereoselective synthesis. google.com

Stereoselectivity is critical due to the chiral nature of the bicyclic core, which typically possesses stereocenters at the bridgehead carbons (C1 and C6). Achieving a specific stereoisomer (e.g., (1R,6S) or (1R,6R)) is often accomplished by starting the synthesis from a chiral precursor or by employing stereoselective reactions during the ring-forming steps. google.comgoogle.com While direct C-H functionalization is an emerging strategy in medicinal chemistry for late-stage modification of complex molecules, rsc.org its application to the this compound core is not widely documented in academic literature. Instead, the desired stereochemistry and substitution patterns are typically installed during the construction of the bicyclic framework. For related diazabicyclo[2.2.2]octane systems, a Dieckmann-analogous cyclization has been used as a key step to stereoselectively form the bicyclic core. rsc.orgresearchgate.net

Catalytic Systems Employed in this compound Synthesis

Modern synthetic strategies increasingly rely on catalytic systems to improve efficiency, selectivity, and environmental footprint compared to classical stoichiometric methods. In the context of this compound synthesis, catalysis plays a role in both the formation of the core structure and the introduction of key stereochemical features.

One of the primary catalytic methods for constructing the bicyclo[4.2.0]octane skeleton is through photochemical [2+2] cycloadditions. acs.orgvulcanchem.com In this approach, irradiation of a suitable precursor, such as a dihydropyridine derivative in the presence of an alkene, can lead to the formation of the fused four- and six-membered ring system. rsc.org For example, the irradiation of cyclohexenones in the presence of an alkene regioselectively affords bicyclo[4.2.0]octanone derivatives. arkat-usa.org These photochemical methods utilize light as a catalyst to generate electronically excited states that undergo cycloaddition reactions that are often difficult to achieve thermally. acs.org

Asymmetric catalysis is paramount for producing enantiomerically pure derivatives. nih.govfrontiersin.org While specific examples for the parent this compound are sparse, the principles are widely applied in the synthesis of related structures. Chiral catalysts, such as transition metal complexes with chiral ligands, can be used to control the stereochemical outcome of key bond-forming reactions that establish the stereocenters of the bicyclic ring. This approach allows for the synthesis of a single desired enantiomer, which is crucial for pharmacological applications.

Table 2: Catalytic Approaches in Bicyclo[4.2.0]octane Synthesis
Catalytic MethodCatalyst/ConditionsReaction TypeOutcome
Photochemical SynthesisUV Light (e.g., 350 nm) arkat-usa.org[2+2] CycloadditionFormation of the bicyclo[4.2.0]octane core. acs.orgrsc.org
Asymmetric CatalysisChiral catalysts (e.g., transition metal complexes)Various (e.g., Hydrogenation, Cyclization)Control of stereochemistry to yield specific enantiomers. nih.govfrontiersin.org
Base CatalysisStrong, non-nucleophilic bases (e.g., LiHMDS)Dieckmann-analogous CyclizationUsed in related diazabicyclo systems to form the bicyclic core stereoselectively. rsc.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2,5 Diazabicyclo 4.2.0 Octane

Oxidation Reactions of the Nitrogen Heterocycle

The oxidation of the 2,5-diazabicyclo[4.2.0]octane core, particularly at the carbon atoms alpha to the nitrogens, represents a significant transformation. This reaction typically involves N-protected derivatives, such as with a tert-butoxycarbonyl (Boc) group, to modulate reactivity and prevent N-oxidation.

Modern methods for the oxidation of N-substituted amines to their corresponding amides or lactams are highly applicable to the this compound system. A notable approach involves the use of oxoammonium salt catalysts, which operate via a hydride transfer mechanism. chemrxiv.org This strategy avoids the harsh conditions and toxic heavy metals associated with classical oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

In a typical oxoammonium-catalyzed process, an N-Boc protected this compound derivative can be oxidized to the corresponding lactam (imide). The catalysis begins with a hydride transfer from the substrate to the oxoammonium ion catalyst. chemrxiv.org The resulting intermediates then react, and subsequent steps regenerate the catalyst while forming the final oxidized product. chemrxiv.org Steric and electronic tuning of the oxoammonium catalyst, such as using derivatives of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) like ketoABNO, allows for high efficiency. chemrxiv.org

Reaction TypeReagent(s)Catalyst (mol%)Key Features
Catalytic Oxidation m-Chloroperoxybenzoic acid (mCPBA)ketoABNO (5 mol%)Mild conditions; operates via hydride transfer; high yield for carbamates. chemrxiv.org
Classical Oxidation Potassium permanganate (KMnO₄)StoichiometricHarsher conditions; potential for over-oxidation and limited functional group compatibility.

Reduction Reactions of the Bicyclic System

Reduction reactions are fundamental not only to the modification of the this compound scaffold but also to its synthesis. The choice of reducing agent is critical, as it dictates the reaction outcome, especially when dealing with amide or imide precursors.

The synthesis of the N-protected this compound core has been successfully achieved through the selective reduction of a bicyclic precursor. Specifically, the reduction of di-tert-butyl 5,8-dioxo-4,7-diazaspiro[2.5]octane-4,7-dicarboxylate, a protected di-imide, using diisobutylaluminium hydride (DIBAL-H) at low temperatures (−78 °C) yields di-tert-butyl this compound-2,5-dicarboxylate. doi.org This transformation generates the core bicyclic aminal structure. doi.org

The choice of reducing agent is crucial. Attempts to reduce related bislactam precursors using harsher conditions often result in complex mixtures or unreacted starting material, highlighting the sensitivity of the system. doi.org Milder, more selective hydrides like DIBAL-H or lithium borohydride (B1222165) (LiBH₄) are effective for generating the desired aminal from Boc-imide precursors. doi.org In other related systems, sodium borohydride (NaBH₄) has been used to reduce ketone functionalities to alcohols without cleaving the bicyclic core. doi.org

Reducing AgentSubstrate TypeProduct TypeReference
Diisobutylaluminium hydride (DIBAL-H) N-Boc protected di-imideN-Boc protected bicyclic aminal doi.org
Lithium borohydride (LiBH₄) N-Boc protected imideBicyclic aminal doi.org
Sodium borohydride (NaBH₄) Cyclobutanone on a related scaffoldCyclobutanol doi.org
Lithium aluminium hydride (LiAlH₄) General amide/dione reductionAmine/diol smolecule.com

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of the this compound scaffold in substitution reactions is dominated by the nucleophilic character of its nitrogen atoms. When one or both nitrogens are present as secondary amines (i.e., are unprotected), they can readily participate in nucleophilic substitution reactions.

Common transformations include N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. These reactions are standard for secondary amines and allow for the introduction of a wide variety of functional groups onto the nitrogen atoms, which is a key strategy in the synthesis of derivatives for medicinal chemistry applications.

Electrophilic substitution on the carbon framework of the this compound ring is not a commonly reported pathway. The electron-rich nature of the nitrogen atoms directs reactivity towards them, and the saturated carbon backbone lacks the activation required for facile electrophilic attack.

Condensation Reactions Leading to Expanded Structural Motifs

Condensation reactions offer a pathway to build more complex molecular architectures from the this compound core. While specific examples involving this exact scaffold are not extensively documented in the reviewed literature, the reactivity can be inferred from its structural components and analogous systems. smolecule.com

The secondary amine at the N5 position, if unprotected, can act as a nucleophile in Mannich-type reactions, condensing with an aldehyde and an enolizable carbonyl compound to form a new C-C bond. Furthermore, it is conceivable that a suitably protected derivative could undergo deprotonation at a carbon alpha to a carbonyl group (if present as a lactam), generating an enolate that could participate in aldol (B89426) or Claisen-type condensation reactions. Such reactions would lead to the formation of larger, more complex fused or spirocyclic structures. smolecule.comacs.org

Reaction Pathways and Transition State Analysis in Key Transformations

Understanding the detailed reaction mechanisms, including the structures of transition states and reaction energy profiles, is crucial for controlling and optimizing chemical transformations. For complex bicyclic systems like this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for these investigations. researchtrends.netnih.govmdpi.com

Mechanistic studies on related strained heterocycles provide insight into the likely reaction pathways for this scaffold. For example, DFT calculations have been used to analyze the ring-opening of β-lactams, which share the strained four-membered ring. These studies calculate the activation energy barriers for C-C bond cleavage, revealing a kinetic preference for certain pathways and rationalizing experimental observations. nih.gov The methods employed typically involve optimizing reactant, product, and transition state geometries using a specific functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d)). researchtrends.netmdpi.com Transition states are located using algorithms like the synchronous transit-guided quasi-Newton (QST2/QST3) method and are confirmed by the presence of a single imaginary frequency in vibrational analysis. researchtrends.net

Furthermore, computational models can rationalize the regioselectivity of reactions on complex heterocyclic scaffolds by comparing the energy of transition states leading to different products. nih.govnih.gov For the this compound system, such analyses could predict the stereochemical outcome of nucleophilic additions or the regioselectivity of functionalization, guiding the development of new synthetic methodologies.

Stereochemistry and Conformational Analysis of 2,5 Diazabicyclo 4.2.0 Octane

Inherent Chirality and Stereoisomeric Forms of the Bicyclic Scaffold

The fusion of the six-membered piperazine (B1678402) ring with the four-membered cyclobutane (B1203170) ring at the bridgehead carbons, C1 and C6, introduces chirality into the 2,5-diazabicyclo[4.2.0]octane scaffold. These two stereogenic centers give rise to multiple stereoisomeric forms. The relative orientation of the substituents at the bridgehead carbons determines whether the ring fusion is cis or trans.

Trans-fused isomers: In this configuration, the hydrogen atoms (or other substituents) at the bridgehead carbons are on opposite faces of the molecule. This results in a pair of enantiomers: (1R,6R) and (1S,6S). The synthesis of a racemic mixture of di-tert-butyl (1R,6R)- and (1S,6S)-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate has been reported. doi.org

Cis-fused isomers: Here, the bridgehead substituents are on the same face of the molecule. This configuration, (1R,6S) or (1S,6R), results in a meso compound if unsubstituted, but chiral if asymmetrically substituted. The (1R,6S) stereoisomer is specifically noted in chemical databases. nih.gov

The selective synthesis and separation of these stereoisomers are crucial in fields like medicinal chemistry, as different stereoisomers can exhibit varied biological activities. For instance, derivatives such as 4-chlorobenzyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate have been synthesized, and methods like chiral chromatography are employed to separate the individual stereoisomers. google.com

Table 1: Reported Stereoisomeric Forms of the this compound Scaffold
Stereoisomer TypeSpecific ConfigurationChiralityReference
trans(1R,6R) / (1S,6S)Enantiomeric Pair doi.orggoogle.com
cis(1R,6S)Meso (unsubstituted) / Chiral (substituted) nih.gov

Conformational Landscape and Energetic Minima of the Ring System

The conformational properties of this compound are dictated by the fusion of the two rings. This fusion significantly constrains the conformational freedom typically observed in a monocyclic piperazine ring.

Analysis of Ring Strain and its Influence on Conformation

The bicyclo[4.2.0]octane framework inherently possesses significant ring strain due to the presence of the four-membered cyclobutane ring and the geometric constraints imposed by the fusion. The strain energy of a cyclobutane ring is considerably higher than that of a cyclohexane (B81311) ring. doi.org Experimental thermochemical data for the parent carbocyclic analogue, cis-bicyclo[4.2.0]octane, provides a quantitative insight into this strain.

Table 2: Thermochemical Data for cis-Bicyclo[4.2.0]octane (kcal/mol, 25°C)
PropertyValue (kcal/mol)
ΔH°f (gas)-15.9 ± 0.6
Strain Energy52.0
Data sourced from Chang, S. et al. (1970). researchgate.net

This high strain energy, primarily originating from angle strain in the cyclobutane ring and torsional strain at the ring junction, significantly influences the molecule's conformation. The synthesis of such strained ring systems can be challenging, often requiring specific cyclization strategies to overcome the energetic barriers. acs.org The inherent strain can also make the molecule susceptible to rearrangement reactions under certain conditions, such as elevated temperatures. researchgate.net

Flexibility and Rigidity of the Bicyclic Framework

Compared to a flexible monocyclic piperazine, which can readily interconvert between chair, boat, and twist-boat conformations, the this compound system is conformationally restricted. The fusion to the cyclobutane ring locks the piperazine moiety into a more rigid conformation. Analogous studies on related fused systems show that the six-membered ring often adopts a conformation that best accommodates the geometric demands of the smaller fused ring, such as a half-chair or a boat-like conformation. nih.govblumberginstitute.org This conformational rigidity is a key feature exploited in drug design, where the scaffold serves as a constrained diamine to present substituents in well-defined spatial orientations for receptor binding. nih.govnih.gov

Influence of Substituents on Conformational Preferences and Stereochemical Outcome

The introduction of substituents on the this compound framework can significantly impact its conformational preferences and the stereochemical outcome of its synthesis. Substituents on the nitrogen atoms or the carbon backbone can introduce steric and electronic effects that favor one conformation over another.

For example, in quantitative structure-activity relationship (QSAR) studies on related diazabicyclo[4.2.0]octanes, the position and nature of substituents are critical for biological activity. nih.gov These studies implicitly highlight that substituents influence the molecule's three-dimensional shape and electrostatic potential, which are functions of the underlying conformational preferences. nih.govresearchgate.net Furthermore, substituents can act as directing groups in synthetic reactions. In a related system, a strategically placed chloro substituent was shown to alter the inherent reactivity of an indole (B1671886) ring, directing a cyclization reaction to a less favored position to construct a complex bridged framework. researchgate.net This demonstrates how a substituent can exert powerful stereoelectronic control, overriding the natural conformational tendencies of the reacting system.

Experimental and Computational Methods for Conformational Elucidation

A combination of experimental and computational techniques is employed to determine the complex stereochemistry and conformation of this compound and its derivatives.

Experimental Methods:

X-ray Crystallography: This is the definitive method for determining the solid-state structure, providing precise bond lengths, bond angles, and dihedral angles that define the molecule's conformation. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H NMR, is widely used to determine the relative stereochemistry and diastereomeric ratios of products. umich.edu Advanced techniques like Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of atoms, helping to elucidate the three-dimensional structure in solution. acs.org

Chiral Chromatography: This technique is essential for the physical separation of enantiomers and diastereomers, allowing for the isolation and characterization of individual stereoisomers. google.com

Computational Methods:

Molecular Modeling: Computational models are used to predict and visualize low-energy conformations, assign stereochemistry, and understand the energetic landscape of the ring system. acs.org

Quantum Chemical Calculations: High-level theoretical methods, such as the Gaussian-4 (G4) and W1BD composite methods, are used to calculate thermodynamic properties like enthalpies of formation for the lowest energy conformations, providing insight into ring strain and stability. acs.org Ab initio calculations are also used to determine the relative energies of different isomers. researchgate.net

CoMFA and CoMSIA: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that correlate the biological activity of a series of compounds with their 3D shape and electrostatic fields, which are derived from their computed low-energy conformations. nih.govresearchgate.net

Table 3: Methods for Stereochemical and Conformational Analysis
Method TypeSpecific TechniqueApplicationReference
ExperimentalX-ray CrystallographyDefinitive solid-state structure and conformation nih.govmdpi.com
NMR SpectroscopyDetermination of relative stereochemistry and solution conformation acs.orgumich.edu
Chiral ChromatographySeparation of stereoisomers google.com
ComputationalMolecular ModelingPrediction of conformations and stereochemical assignment acs.org
Quantum Chemistry (G4, W1BD, ab initio)Calculation of energies, stability, and strain researchgate.netacs.org
3D-QSAR (CoMFA, CoMSIA)Correlating 3D structure with biological activity nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2,5 Diazabicyclo 4.2.0 Octane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2,5-diazabicyclo[4.2.0]octane in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, confirming the bicyclic framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons on the cyclobutane (B1203170) and piperazine (B1678402) rings. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants provide detailed information about the connectivity and stereochemical relationships of the protons.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. For the this compound core, distinct signals would correspond to the methine and methylene (B1212753) carbons of the fused-ring system. The chemical shifts are indicative of the hybridization and local electronic environment of each carbon atom.

While detailed spectral data for the unsubstituted parent compound is not extensively published, the characterization of its derivatives is common. arkat-usa.org For instance, the analysis of related bicyclo[4.2.0]octane systems demonstrates how ¹H-¹H coupling constants and ¹³C chemical shifts are used to confirm the ring fusion and stereochemistry. arkat-usa.org Two-dimensional NMR techniques, such as COSY and HSQC, would be used to definitively assign all proton and carbon signals for the parent molecule.

Single-Crystal X-ray Diffraction (XRD) for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (XRD) offers the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.comresearchgate.net This technique provides exact atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, revealing the molecule's precise conformation.

From XRD data, a detailed geometric analysis of the molecule is possible. Bond lengths between adjacent atoms and the angles between three connected atoms confirm the expected covalent framework and can reveal areas of steric strain, particularly at the ring fusion. Torsion angles describe the conformation of the rings and the spatial relationship between substituents. In related bicyclic structures, the planarity or puckering of the rings is a key feature determined from this data. iucr.org

Below is an example of crystallographic data obtained for a complex derivative, tert-Butyl (1R,6R)-5-((S)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d] google.comblumberginstitute.orgdioxol-4-yl)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, which showcases the type of information derived from an XRD experiment. google.com

Interactive Table: Example Crystallographic Parameters for a this compound Derivative

Parameter Value
Formula C₁₄H₁₈ClN₂O₂
Crystal System Monoclinic
Space Group P2₁
a (Å) 16.437
b (Å) 7.0509
c (Å) 14.574
β (°) 99.923

| Volume (ų) | 1663.8 |

This data is for a substituted derivative and serves as an illustration of the parameters obtained from a single-crystal XRD experiment. google.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For the parent compound this compound (C₆H₁₂N₂), the exact monoisotopic mass is 112.1000 Da. nih.gov In a high-resolution mass spectrometry (HRMS) experiment, observing a molecular ion [M+H]⁺ at m/z 113.1073 would confirm the elemental formula C₆H₁₂N₂. mdpi.comresearchgate.netacs.org

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, fragmentation would likely be initiated by cleavage of the C-C bonds of the strained four-membered ring or by alpha-cleavage adjacent to the nitrogen atoms. aip.org The analysis of these fragment ions provides corroborating evidence for the proposed bicyclic structure. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to analyze complex mixtures and confirm the presence of target compounds. googleapis.com

Table of Compounds

Compound Name
This compound

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of molecules. While specific DFT studies on the parent 2,5-diazabicyclo[4.2.0]octane are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its fundamental properties. DFT calculations can provide valuable information on electron density distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

The conformational flexibility of the this compound ring system is a critical determinant of its biological activity. Molecular mechanics and molecular dynamics (MD) simulations are computational techniques employed to explore the conformational landscape of molecules. mdpi.com These methods allow for the sampling of different low-energy conformations and the study of their dynamic behavior over time.

For the this compound scaffold, these simulations can reveal the preferred puckering of the six-membered ring and the relative orientations of substituents. The bicyclic nature of this scaffold introduces significant conformational constraints. For example, studies on related diazabicyclic systems have highlighted the influence of the bicyclic structure on conformational flexibility and strain energy. researchgate.net MD simulations can provide insights into how the fusion of the cyclobutane (B1203170) ring affects the conformational freedom of the piperazine-like ring. Understanding the accessible conformations is crucial for designing derivatives that can adopt the optimal geometry for binding to a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for understanding the structural features that are important for therapeutic efficacy.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. In a study of diazabicyclo[4.2.0]octane derivatives as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, CoMFA models were developed to understand the structural requirements for activity at the hα4β2 and hα3β4 subtypes. nih.gov The resulting CoMFA contour maps provide a visual representation of the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. For the hα4β2 subtype, the analysis indicated that electrostatic interactions have a strong influence on activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. In the same study on diazabicyclo[4.2.0]octane derivatives targeting nAChRs, CoMSIA models were also generated. nih.gov The CoMSIA models, particularly those incorporating both steric and electrostatic fields, demonstrated excellent predictive capabilities for both the hα4β2 and hα3β4 subtypes. nih.gov The analysis of the CoMSIA contour maps revealed that positive charge favorable regions are located near the pyridine ring and specific substituent positions, while negative charge favorable regions are situated near one of the nitrogen atoms of the diazabicyclo[4.2.0]octane core. nih.gov

Below is an interactive data table summarizing the findings from a CoMSIA study on diazabicyclo[4.2.0]octane derivatives targeting nicotinic acetylcholine receptor subtypes.

Receptor SubtypePredictive Model (q²)Non-Cross-Validated (r²)Steric ContributionElectrostatic Contribution
hα4β20.9260.98312.8%87.2%
hα3β40.9450.98815.2%84.8%

This table is based on data from a study on diazabicyclo[4.2.0]octanes and their interaction with nicotinic acetylcholine receptors. nih.gov

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking and simulation studies are computational methods used to predict the binding mode and affinity of a ligand to a biological target. These techniques are crucial for understanding the molecular basis of drug action and for guiding the design of new inhibitors or activators.

Derivatives of the this compound scaffold have been investigated as modulators of both nicotinic acetylcholine receptors (nAChRs) and glucagon-like peptide-1 (GLP-1) receptors. nih.govnih.govnih.gov Molecular docking studies of these derivatives into homology models of the nAChR subtypes have helped to rationalize their binding affinities and selectivities. These studies suggest that specific interactions with amino acid residues in the binding pocket are responsible for the observed biological activity.

More recently, novel 2,5-diazabicyclo[4.2.0]octanes have been identified as GLP-1 receptor modulators for the potential treatment of type 2 diabetes. nih.govnih.gov While detailed docking studies for these specific compounds are not yet widely published, it can be inferred that the diazabicyclo[4.2.0]octane core serves as a rigid scaffold to present key pharmacophoric groups for interaction with the GLP-1 receptor. The binding of these small molecules is thought to modulate the receptor's activity, leading to beneficial effects on glucose metabolism.

Research Applications of 2,5 Diazabicyclo 4.2.0 Octane in Organic and Medicinal Chemistry

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of the 2,5-diazabicyclo[4.2.0]octane core makes it a valuable building block in asymmetric synthesis. The defined stereochemistry of the fused ring system allows for the controlled introduction of substituents, leading to the synthesis of enantiomerically pure compounds.

Researchers have utilized derivatives of this compound in the stereoselective synthesis of complex molecules. For instance, protected forms of this bicyclic diamine, such as those with Boc or Cbz groups, serve as key intermediates. smolecule.combldpharm.com These protecting groups facilitate the selective functionalization of the nitrogen atoms, enabling the construction of more elaborate structures with high stereochemical fidelity. The rigid bicyclo[4.2.0]octane framework effectively translates the stereochemical information of the starting material to the final product.

The application of these chiral building blocks is evident in the synthesis of compounds targeting specific biological receptors. The spatial arrangement of functional groups on the this compound scaffold is critical for molecular recognition and biological activity.

Scaffold Design for Novel Chemical Entities in Medicinal Chemistry Research

The this compound nucleus serves as a foundational scaffold for the design of new chemical entities in medicinal chemistry. Its constrained conformation and the presence of multiple points for diversification make it an attractive starting point for developing compounds with tailored pharmacological profiles. smolecule.comsmolecule.comnih.gov

A notable application of this scaffold is in the development of modulators for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity. nih.gov A series of novel 2,5-diazabicyclo[4.2.0]octanes have been synthesized and investigated for their ability to modulate GLP-1 receptor activity. nih.govgoogle.com These efforts have led to the identification of compounds with potential for treating metabolic and cardiovascular diseases. nih.gov

Development of Rigid and Conformationally Constrained Scaffolds for Enhanced Specificity

The rigidity of the this compound scaffold is a key attribute that medicinal chemists exploit to enhance the specificity of drug candidates for their biological targets. By locking the relative orientation of pharmacophoric groups, this rigid framework can reduce off-target binding and associated side effects. The constrained nature of the bicyclic system helps to pre-organize the molecule into a conformation that is favorable for binding to a specific receptor or enzyme active site. vulcanchem.com This can lead to an increase in binding affinity and potency.

This principle has been applied in the design of agonists for nicotinic acetylcholine (B1216132) receptors (nAChRs), where the spatial arrangement of nitrogen atoms is crucial for activity. acs.orgucsd.edu The defined geometry of the diazabicyclo[4.2.0]octane core helps to orient the necessary pharmacophoric elements in a precise manner to achieve high affinity and selectivity for specific nAChR subtypes. acs.orgnih.gov

Exploration of Bioisosteric Replacements Incorporating the Diazabicyclo[4.2.0]octane Core

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a common practice in drug design. The this compound scaffold has been explored as a bioisosteric replacement for other cyclic and bicyclic diamines, such as piperazine (B1678402). blumberginstitute.org This substitution can lead to improved physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity. enamine.net

For example, replacing a more flexible piperazine ring with the rigid this compound core can have a profound impact on the pharmacological profile of a compound. blumberginstitute.org This strategy has been employed in the development of ligands for various G-protein coupled receptors and ion channels.

Development of Ligands and Modulators for Biochemical Targets in Research

The this compound framework has proven to be a versatile template for the development of ligands and modulators for a range of biochemical targets. Its structural features allow for systematic modifications to probe the binding sites of receptors and enzymes. acs.orgucsd.edu

Derivatives of this scaffold have been synthesized and evaluated as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. acs.orgucsd.edu These studies have provided valuable insights into the structure-activity relationships (SAR) for nAChR agonists and antagonists.

Probing Receptor Binding Sites and Allosteric Modulation

The well-defined structure of this compound allows for its use as a molecular probe to map the topographies of receptor binding sites. By systematically altering the substituents on the bicyclic core, researchers can identify key interactions that govern ligand binding and receptor activation.

Furthermore, this scaffold has been utilized in the design of allosteric modulators. These molecules bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and can either enhance or diminish the effect of the endogenous ligand. The rigid nature of the this compound core can be advantageous in designing molecules that specifically target allosteric sites.

Insights into Chemical Interactions with Enzymes and Receptors

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have been employed to understand how these compounds interact with their biological targets. nih.gov These studies have helped to rationalize the observed biological activities and guide the design of new, more potent and selective ligands. For example, QSAR studies on 3,8-diazabicyclo[4.2.0]octane derivatives as nAChR agonists have revealed the importance of steric and electrostatic fields for receptor subtype selectivity. nih.gov

Application as a Reagent or Catalyst in Various Chemical Reactions

The this compound framework serves as a crucial structural motif and versatile building block in modern organic synthesis. Rather than being used as a standalone reagent or catalyst, its primary value lies in being a conformationally rigid scaffold that is incorporated into more complex molecules, particularly in the field of medicinal chemistry. The fused ring system provides a defined three-dimensional geometry, which is a desirable feature for designing molecules that can interact with specific biological targets.

Derivatives of this compound are frequently employed as key intermediates in multi-step synthetic pathways. For instance, these derivatives are instrumental in the development of novel glucagon-like peptide-1 (GLP-1) receptor modulators, which are investigated for the treatment of type 2 diabetes and other metabolic diseases. google.com In these syntheses, the diazabicyclooctane core acts as a central scaffold onto which various functional groups are attached to optimize pharmacological activity.

While the parent compound is not typically cited for catalytic activity, specific derivatives have been developed for such purposes. The introduction of functional groups, such as a tert-butyl carboxylate, can modify the electronic and steric properties of the molecule, enabling its use in catalysis. One such derivative, tert-butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, is utilized as a catalyst in a variety of organic reactions. smolecule.com The nitrogen atoms within the bicyclic structure can act as basic or nucleophilic sites, facilitating reactions.

The table below summarizes the roles of this compound and its derivatives in chemical research.

Compound/DerivativeRole in Chemical Reactions
This compound Core structural scaffold; synthetic building block for complex molecules.
tert-Butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate Utilized as a catalyst in various organic reactions. smolecule.com
Substituted this compound Derivatives Key intermediates in the synthesis of GLP-1 receptor modulators for potential therapeutic applications.
(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione *Serves as a building block for synthesizing more complex molecules and as a precursor for unnatural amino acids via hydrolysis.

Note: (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione is an isomer, included to illustrate the broader utility of the diazabicyclooctane framework.

Potential in Materials Science Research as Structural Motifs for Novel Materials

The unique and rigid bicyclic structure of diazabicyclo[4.2.0]octane makes it an intriguing candidate for the development of novel materials. While specific research on incorporating the 2,5-diaza isomer into polymers or advanced materials is not extensively documented, the potential can be inferred from related structures. The inherent rigidity of the bicyclo[4.2.0]octane scaffold can impart desirable properties such as high thermal stability and defined structural characteristics to a polymer backbone.

An isomeric compound, (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione, is noted for its utility as a building block for functionalized polymers and specialty chemicals. Its stability and reactivity make it suitable for applications in the production of advanced materials, including surface coatings. This suggests that the core bicyclic framework is robust enough for polymerization processes and can be functionalized to create materials with specific properties.

Further evidence for the potential of this structural class in materials science comes from research on related bicyclic systems. For example, polymers based on benzocyclobutene, which contains a bicyclo[4.2.0]octa-1,3,5-triene moiety, exhibit high thermal stability. mdpi.com In these materials, the bicyclic ring opens upon heating to provide an active isomer that facilitates crosslinking, leading to polymers with high glass transition temperatures. mdpi.com The combination of a rigid core like adamantane (B196018) with the benzocyclobutene structure has been explored to create materials with excellent thermal and dielectric properties, suitable for applications in microelectronics. mdpi.com

These examples highlight the potential of using rigid, bicyclic scaffolds like this compound as structural motifs. By incorporating this diamine into a polymer chain, it could be possible to create novel materials with enhanced thermal stability, rigidity, and potentially tailored functionalities stemming from the nitrogen atoms, which could be used for metal coordination or other chemical modifications.

Future Perspectives and Emerging Research Directions for 2,5 Diazabicyclo 4.2.0 Octane

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The future synthesis of 2,5-diazabicyclo[4.2.0]octane and its derivatives is increasingly focused on green and sustainable principles. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and multi-step processes that generate significant waste. Emerging research aims to address these drawbacks by employing methodologies that are more environmentally benign, atom-economical, and energy-efficient.

One promising approach is the use of tandem reactions in eco-friendly solvents. For instance, a tandem electrooxidation-reductive amination process has been successfully applied to produce other bicyclic diamines from bio-based isohexides. nih.govkuleuven.be This method features recyclable auxiliaries and can achieve high yields (up to 99%) for the initial oxidation step. nih.govkuleuven.be Adapting such electrochemical strategies to the synthesis of this compound could significantly reduce the environmental footprint.

Another green strategy involves catalyst-free reactions in benign solvents like ethanol (B145695) or even water. Researchers have developed efficient one-pot, three-component reactions to synthesize functionalized bicyclic pyridones from diamines under catalyst-free conditions in refluxing ethanol. thieme-connect.de This approach offers high yields and diastereoselectivity while avoiding the need for metal catalysts. thieme-connect.de Similarly, grinding techniques using only a few drops of water have proven effective for constructing other nitrogen-containing heterocycles, highlighting a solvent-minimal approach. jksus.org Exploring these catalyst-free and solvent-minimal conditions for the cyclization steps required to form the this compound core is a key area for future investigation.

The use of bio-based starting materials is also a critical component of sustainable synthesis. Researchers have successfully designed and synthesized novel bio-derived diamines from natural resources like citric acid, which were then used to create high-performance bio-based polyimides. researchgate.net Sourcing precursors for this compound from renewable feedstocks would align its production with the principles of a circular economy.

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Strategies for Bicyclic Diamines

Feature Conventional Methods Emerging Sustainable Methods Research Findings/Potential
Solvents Often chlorinated or other volatile organic compounds (VOCs) Water, ethanol, bio-based solvents, deep eutectic solvents, or solvent-free conditions. jksus.orgacs.orgmdpi.com Reduces environmental pollution and health hazards. jksus.orgmdpi.com
Catalysts Often rely on heavy metals or homogeneous catalysts that are difficult to recycle. Recyclable heterogeneous catalysts, organocatalysts, biocatalysts, or catalyst-free systems. nih.govthieme-connect.demdpi.com Improves cost-effectiveness and reduces metal contamination in products. nih.govthieme-connect.de
Energy Input Frequently require high temperatures and prolonged refluxing. Electrochemical synthesis, grinding (mechanochemistry), or reactions at ambient temperature. nih.govjksus.org Lowers energy consumption and associated carbon emissions.
Starting Materials Typically petroleum-derived. Bio-based feedstocks like isohexides or citric acid. nih.govresearchgate.net Reduces reliance on fossil fuels and promotes the use of renewable resources. researchgate.net
Reaction Efficiency Often multi-step with purification required at each stage. One-pot, tandem, or multicomponent reactions. thieme-connect.de Increases overall yield, reduces waste, and simplifies procedures. thieme-connect.de

Advanced Mechanistic Studies to Unravel Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions, controlling stereoselectivity, and predicting the formation of byproducts. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational chemistry to elucidate these complex pathways.

For related bicyclic systems, mechanistic studies have already provided valuable insights. For example, investigations into the N-functionalization of bicyclic amidines have suggested radical mechanisms for certain transformations and highlighted the critical role of water in ring-opening reactions. researchgate.net The reaction of enamines with nitroalkenes, a process that can lead to cyclobutane-containing structures similar to the fused ring in this compound, has been studied using a combination of NMR and computational methods. acs.org These studies revealed that intermediates like nitrocyclobutylpyrrolidines can have similar free energies to the final products, indicating complex equilibria that influence reaction outcomes. acs.org

Future work on this compound will likely focus on:

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to map potential energy surfaces for key cyclization and derivatization reactions. This can help predict the most favorable reaction pathways, identify transition states, and explain observed stereochemical outcomes. acs.org

In-situ Reaction Monitoring: Employing techniques like process NMR or rapid-injection NMR to observe reactive intermediates in real-time. This can provide direct evidence for proposed mechanisms, such as the formation of transient species during cycloaddition or ring-opening reactions.

Isotopic Labeling Studies: Using isotopically labeled precursors to trace the fate of specific atoms throughout a reaction sequence, providing definitive evidence for bond-forming and bond-breaking events.

Electrocyclization Mechanisms: The formation of the bicyclo[4.2.0]octane core can be envisioned through electrocyclic reactions. rsc.org Detailed mechanistic studies of the 8π–6π electrocyclization cascade, which can rapidly generate bicyclo[4.2.0]octadiene systems, will be instrumental in designing efficient and stereocontrolled syntheses. rsc.org

By unraveling these complex reaction pathways, chemists can move from empirical optimization to rational design of synthetic routes, leading to higher yields, greater purity, and more predictable outcomes.

Rational Design of Next-Generation Probes for Chemical Biology Applications

The rigid this compound scaffold is an excellent platform for the rational design of chemical probes to investigate biological systems. Its constrained conformation allows for precise positioning of pharmacophoric groups, potentially leading to higher affinity and selectivity for biological targets compared to more flexible linkers. montclair.edu

Emerging research is focused on using this scaffold to create highly specific modulators for various receptors and enzymes. For example, derivatives of the related 3,8-diazabicyclo[4.2.0]octane have been developed as potent agonists for the α4β2 nicotinic acetylcholine (B1216132) receptor, with some analogs exhibiting picomolar affinity. researchgate.net The rigid core is crucial for mimicking the biologically active conformation of ligands within the receptor's binding site. montclair.edu Recently, novel 2,5-diazabicyclo[4.2.0]octanes have been disclosed as glucagon-like peptide 1 (GLP-1) receptor modulators for the potential treatment of type 2 diabetes. nih.gov

Future directions in this area include:

Scaffold-Based Drug Design: Using the this compound core as a central building block for creating libraries of compounds aimed at specific protein families, such as G-protein coupled receptors (GPCRs) or kinases. Its structure is well-suited for presenting substituents into distinct subpockets of a binding site. montclair.edu

Photoaffinity Probes: Incorporating photo-reactive groups (e.g., azides or diazirines) onto the diazabicyclooctane scaffold. Upon photoactivation, these probes can form covalent bonds with their target proteins, enabling target identification and validation, as well as mapping of binding sites.

Fluorescent Probes: Attaching fluorophores to the scaffold to create probes for use in fluorescence polarization, FRET assays, or cellular imaging. The rigid nature of the core can help minimize rotational freedom of the fluorophore, potentially leading to more stable and robust signals.

The development of these next-generation probes will provide powerful tools for dissecting complex biological pathways and identifying new therapeutic targets.

Exploration of New Derivatization Strategies for Broader Utility in Diverse Fields of Chemistry

To unlock the full potential of the this compound scaffold, the development of versatile and efficient derivatization strategies is paramount. The two chemically distinguishable nitrogen atoms provide ideal handles for introducing a wide range of functional groups, allowing for the fine-tuning of the molecule's properties for various applications, from medicinal chemistry to materials science.

Recent advances in the functionalization of related bicyclic heterocycles offer a roadmap for future research on the this compound system. Key strategies include:

Transition Metal-Catalyzed Cross-Coupling: Methods like Negishi and Kumada cross-coupling reactions, facilitated by prior selective metalation (e.g., with organolithium or organozinc reagents), have proven effective for functionalizing fused heteroaromatic systems. rsc.org Applying these techniques could allow for the introduction of aryl, heteroaryl, or alkyl groups onto the carbon framework of the diazabicyclooctane core.

N-Functionalization: The secondary amine functionalities are prime targets for derivatization. Strategies developed for other bicyclic amidines, such as N-alkylation or N-arylation, can be adapted. researchgate.net For example, N-alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used to create ionic liquids and deep eutectic solvents. acs.org

Multicomponent Reactions: One-pot reactions involving diamines, thioazlactones, and other building blocks have been used to create highly substituted bicyclic pyridones in a single, efficient step. thieme-connect.de Developing similar multicomponent strategies starting with this compound could rapidly generate diverse chemical libraries.

Polymer Synthesis: Bicyclic diamines are valuable monomers for high-performance polymers. For example, hydroxyl-functionalized Tröger's base diamines have been synthesized and polymerized to create polyimides with excellent gas separation properties. scispace.com The rigid this compound core could be incorporated into polymer backbones to create materials with enhanced thermal stability and specific mechanical properties.

Table 2: Potential Derivatization Strategies for the this compound Scaffold

Reaction Type Reagents/Catalysts Position of Functionalization Potential Application Supporting Research
N-Alkylation/Arylation Alkyl halides, Aryl boronic acids (Chan-Lam coupling) N2, N5 Modulation of solubility, basicity; attachment of pharmacophores. researchgate.net
N-Acylation Acyl chlorides, Anhydrides N2, N5 Synthesis of amides, carbamates for biological screening. researchgate.net
C-H Activation/Functionalization Palladium or other transition metal catalysts Carbon backbone Introduction of aryl or alkyl groups to the carbon skeleton. montclair.edursc.org
Ring-Opening Reactions Acid/Base catalysis, Nucleophiles Bicyclic core Access to functionalized piperazine (B1678402) or azetidine (B1206935) derivatives. researchgate.net
Polymerization Dianhydrides, Diacyl chlorides N2, N5 (as diamine monomer) Creation of high-performance polyimides or polyamides. researchgate.netscispace.com

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of molecules based on the this compound scaffold. acs.orgmdpi.com These computational tools can analyze vast chemical spaces and predict molecular properties far more rapidly than traditional experimental approaches, thereby accelerating the design-build-test-learn cycle.

The application of AI/ML in this context can be multifaceted:

Predictive Modeling: ML models, particularly deep neural networks, can be trained on existing chemical data to predict key properties of novel this compound derivatives. acs.org This includes predicting physicochemical properties (e.g., solubility, logP), biological activity against specific targets (QSAR), and pharmacokinetic profiles (ADMET). Such models can help prioritize which compounds to synthesize, saving time and resources. nih.govresearchgate.net

Generative Models for de Novo Design: Generative AI models can design entirely new molecules built around the this compound core that are optimized for a desired property profile. chalmers.se By working within a constrained fragment space that includes the core scaffold, these algorithms can propose novel, synthesizable derivatives with a high probability of being active. chalmers.senih.gov

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes. For a complex target containing the this compound core, these tools could suggest the most efficient and sustainable synthetic pathways, identify potential side reactions, and propose optimal reaction conditions.

Active Learning: In cases where experimental data is limited, active learning approaches can be employed. acs.org In this iterative process, the ML model selects the most informative compounds to test experimentally. The new data is then used to retrain and improve the model, making the discovery process progressively more efficient. acs.org

The integration of AI and ML with automated synthesis platforms could ultimately lead to autonomous molecular design systems, where AI algorithms design novel this compound derivatives, which are then automatically synthesized and tested, with the results feeding back into the algorithm for continuous improvement. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-Diazabicyclo[4.2.0]octane and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization strategies using bicyclic amine precursors. For example, diazabicyclo scaffolds are constructed via [2+2] photocycloaddition or ring-closing metathesis. Advanced routes include functionalizing the core with substituted pyridines or heteroaromatic side chains to enhance pharmacological activity . Key reagents include LiAlH4 for reduction and tert-butyloxycarbonyl (Boc) groups for protection .

Q. How is the structural conformation of this compound confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, in analogous 2,5-diazabicyclo[2.2.2]octane derivatives, signals at δ 2.20–4.05 (protons on the bicyclic framework) and ABX coupling patterns (J = 2.3–11 Hz) confirm ring geometry . X-ray crystallography further resolves bond angles and torsional strain.

Q. What spectroscopic techniques characterize the electronic environment of this compound derivatives?

  • Methodological Answer :

  • NMR : Detects proton environments and coupling constants to infer ring strain and substituent effects.
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., C8H10N2S2 for dithione derivatives) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like amides or thiones (e.g., C=S stretches at ~1200 cm<sup>-1</sup>) .

Advanced Research Questions

Q. What role does the this compound scaffold play in designing GLP-1 receptor modulators?

  • Methodological Answer : The rigid bicyclic framework enhances binding affinity to GLP-1 receptors by enforcing a specific conformation. Patent data highlight substitutions at the 3,6-positions to optimize pharmacokinetics (e.g., fluorophenyl groups for metabolic stability) . In vivo studies measure glucose tolerance and insulin secretion to validate efficacy.

Q. How do structural modifications to the this compound core affect its activity as a neuronal nicotinic receptor (NNR) agonist?

  • Methodological Answer : Appending substituted pyridines to the bicyclic core increases selectivity for α4β2 NNR subtypes. In vitro assays (e.g., radioligand displacement) and in vivo pain models (e.g., hot-plate tests) quantify agonist potency. For example, Abbott Laboratories' derivatives showed EC50 values <10 nM .

Q. Can enzymatic systems catalyze the transformation of this compound-containing compounds into complex alkaloids?

  • Methodological Answer : Fungal cytochrome P450 enzymes (e.g., CtdY) cleave amide bonds in related diazabicyclo scaffolds, enabling decarboxylation and cyclization to form pentacyclic alkaloids. HPLC-MS tracks intermediates, and isotopic labeling confirms reaction mechanisms .

Q. How does halogen bonding influence the supramolecular assembly of this compound-based compounds?

  • Methodological Answer : The tertiary amine nitrogen acts as a halogen bond acceptor. For example, 3,5-bis-SF5-iodobenzene forms a 2:1 complex with DABCO analogs, confirmed by X-ray diffraction. Computational modeling (e.g., DFT) predicts binding energies and geometry .

Q. What strategies resolve conflicting data in pharmacological evaluations of this compound derivatives?

  • Methodological Answer : Discrepancies between in vitro (e.g., receptor binding) and in vivo (e.g., bioavailability) data are addressed via:

  • Structural-Activity Relationship (SAR) studies : Systematic variation of substituents.
  • Pharmacokinetic profiling : Measuring plasma half-life and tissue penetration.
  • Metabolite identification : LC-MS/MS to detect active or toxic metabolites .

Key Notes

  • Use systematic naming (e.g., this compound) without abbreviations.
  • Advanced questions emphasize mechanistic studies, while basic questions focus on synthesis and characterization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.